molecular formula C18H10BrN3OS B2612633 (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide CAS No. 865181-25-5

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide

Cat. No.: B2612633
CAS No.: 865181-25-5
M. Wt: 396.26
InChI Key: ONHJPPVNTKRELC-UZYVYHOESA-N
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Description

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound is characterized by the presence of a bromine atom, a prop-2-yn-1-yl group, and a cyanobenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide typically involves a multi-step process. One common synthetic route includes the following steps :

    Formation of 6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-one: This intermediate is synthesized by reacting 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide in the presence of a base such as potassium carbonate.

    Cyclization Reaction: The intermediate undergoes a cyclization reaction with 4-cyanobenzoyl chloride in the presence of a suitable catalyst, such as copper(I) iodide, to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Cycloaddition Reactions: Copper(I) iodide is often used as a catalyst for cycloaddition reactions involving the prop-2-yn-1-yl group.

Major Products

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is not fully understood. it is believed to exert its effects through the following mechanisms:

    Inhibition of Enzymes: The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial growth.

    Induction of Apoptosis: It may induce apoptosis (programmed cell death) in cancer cells by activating specific molecular pathways.

    Disruption of Bacterial Cell Membranes: The compound may disrupt bacterial cell membranes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a bromine atom, a prop-2-yn-1-yl group, and a cyanobenzamide moiety.

Properties

IUPAC Name

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrN3OS/c1-2-9-22-15-8-7-14(19)10-16(15)24-18(22)21-17(23)13-5-3-12(11-20)4-6-13/h1,3-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHJPPVNTKRELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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